Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate
Description
Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate (C₁₄H₁₂N₂O₄) is a derivative of 2,2'-bipyridine functionalized with methyl ester groups at the 6,6' positions. This compound serves as a precursor for synthesizing 2,2'-bipyridine-6,6'-dicarboxylic acid (H₂bda, CAS 4479-74-7), a key ligand in coordination chemistry and materials science . The ligand’s rigid, planar structure and strong chelating ability make it ideal for constructing metal-organic frameworks (MOFs), luminescent lanthanide complexes, and catalytic systems .
Synthesis:
The dimethyl ester is typically synthesized via esterification of 2,2'-bipyridine-6,6'-dicarboxylic acid or by oxidizing 6,6'-dimethyl-2,2'-bipyridine with selenium dioxide followed by esterification . Alternative routes involve functionalizing pre-existing bipyridine derivatives, such as cyanation or bromination at the 6,6' positions .
Properties
IUPAC Name |
methyl 6-(6-methoxycarbonylpyridin-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)11-7-3-5-9(15-11)10-6-4-8-12(16-10)14(18)20-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKCGCGCKIYMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467115 | |
| Record name | DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142593-07-5 | |
| Record name | DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Oxidation Step
Reagents :
-
Potassium permanganate (KMnO₄) : A strong oxidizing agent in acidic media (e.g., HNO₃/H₂O).
-
Dichromic acid (H₂Cr₂O₇) : Offers higher yields under controlled conditions.
Conditions :
Mechanism :
The methyl groups at the 6,6' positions undergo oxidation to carboxylic acids. KMnO₄ in nitric acid mediates the conversion via radical intermediates, while dichromate operates through a two-electron transfer process.
Yield :
Esterification Step
Reagents :
Conditions :
-
Temperature : Reflux at 65–70°C for 24 hours.
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Workup : Neutralization with NaHCO₃, followed by recrystallization from ethanol/water.
Yield : 90–95% after purification.
Palladium-Catalyzed Carbonylation of 6,6'-Dibromo-2,2'-Bipyridyl
This method bypasses oxidation by directly introducing carboxylate groups via carbonylation.
Reaction Setup
Reagents :
Catalyst :
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] : 5 mol% loading.
Conditions :
Mechanism
The Pd catalyst facilitates oxidative addition of the C–Br bond, followed by CO insertion to form a palladium-acyl intermediate. Methanol then displaces the Pd complex, yielding the diester.
Direct Esterification of 2,2'-Bipyridine-6,6'-Dicarboxylic Acid
For pre-synthesized dicarboxylic acid (CAS 4479-74-7), direct esterification offers a straightforward route.
Acid-Catalyzed Esterification
Reagents :
Conditions :
-
Temperature : Reflux at 65°C for 18 hours.
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Workup : Evaporation under reduced pressure, followed by column chromatography (SiO₂, ethyl acetate/hexane).
Comparison of Synthesis Methods
Industrial Production Insights
Large-scale synthesis prioritizes the oxidation-esterification route due to cost-effectiveness:
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Continuous flow reactors : Enhance heat transfer and reduce reaction time.
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Catalyst recycling : Pd catalysts are recovered via filtration and reused, lowering production costs.
Challenges and Optimization Strategies
Over-Oxidation in KMnO₄ Reactions
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form bipyridine derivatives with different substituents.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ester groups.
Major Products
The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds .
Scientific Research Applications
Coordination Chemistry
DMB serves as a bidentate ligand in coordination compounds, particularly with transition metals. Its ability to form stable complexes has been extensively studied.
Metal Complexes and Catalysis
Research indicates that DMB can form complexes with metals such as zinc and ruthenium. These complexes exhibit unique catalytic properties:
- Zinc Complexes : Studies have shown that zinc(II) complexes with DMB demonstrate antimicrobial activity against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The complexes were characterized using NMR and X-ray diffraction techniques, revealing their tetrahedral geometry .
- Ruthenium Catalysts : DMB has been utilized in Ru-based molecular water oxidation catalysts, enhancing the efficiency of catalytic reactions without altering the electronic features of the metal backbone .
Pharmaceutical Applications
DMB's structural properties make it a candidate for drug development, particularly in the synthesis of biologically active compounds.
Antimicrobial Activity
DMB complexes have shown promising results in inhibiting fungal biofilm formation and hyphal growth in Candida albicans, highlighting its potential as an antifungal agent. For instance, one study reported moderate activity against fungal strains with minimum inhibitory concentration (MIC) values indicating effective biofilm inhibition .
Cytotoxicity Studies
The cytotoxic effects of DMB complexes have been evaluated on human lung fibroblast cell lines. Results indicated varying degrees of cytotoxicity, suggesting that while some complexes are effective against pathogens, they may also pose risks to healthy cells .
Material Science
DMB is also explored in the field of materials science for its potential in developing functional materials.
Organic Light Emitting Diodes (OLEDs)
The incorporation of DMB into OLEDs has been investigated due to its electronic properties. The compound's ability to act as a dopant can enhance the performance of OLED devices by improving charge transport and light emission efficiency.
Coordination Polymers
Research into coordination polymers involving DMB has revealed their utility in gas storage and separation applications. The structural features of DMB allow for the formation of porous frameworks that can selectively adsorb gases like CO₂ and H₂.
Summary Table of Applications
Mechanism of Action
The mechanism by which dimethyl 2,2’-bipyridine-6,6’-dicarboxylate exerts its effects is primarily through its ability to form stable complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating to metal centers and stabilizing various oxidation states. This coordination can influence the reactivity and properties of the metal complexes, making them useful in catalysis and other applications .
Comparison with Similar Compounds
Table 1: Key Bipyridine Derivatives and Their Properties
Coordination Behavior and Electronic Properties
(a) Ligand Field Strength and Geometry
- 6,6'-Dicarboxylate (H₂bda) : The 6,6' substituents enforce a rigid, coplanar structure, enabling strong π-π stacking and efficient energy transfer in lanthanide complexes (e.g., Eu³⁺ and Tb³⁺) . This ligand exhibits a higher quantum yield (QY) in luminescent systems compared to 4,4'- or 5,5'-analogues due to enhanced "antenna effect" efficiency .
- 4,4'-Dicarboxylate: The para-substituted carboxylates allow for diverse coordination modes (e.g., bridging or monodentate), facilitating the formation of porous MOFs with high surface areas .
- 6,6'-Dimethyl-2,2'-bipyridine : Electron-donating methyl groups increase electron density at the bipyridine core, stabilizing low-oxidation-state metal centers (e.g., Cu(I)) in photovoltaic applications .
(b) Catalytic Performance
- Ru(bda) Complexes : Ru(III) complexes with 6,6'-dicarboxylate ligands (e.g., [Ru(bda)(Im)₂]) show superior water oxidation activity (TOF > 300 s⁻¹) compared to analogues with 2,2':6',2''-terpyridine-6,6''-dicarboxylate (tda²⁻) due to faster O–O bond formation .
- Cu(I) Complexes : 6,6'-Dimethyl-substituted bipyridine ligands in Cu(I) sensitizers improve charge-transfer efficiency in solar cells by reducing recombination losses .
Luminescent Properties
Table 2: Luminescence Efficiency of Lanthanide Complexes
The 6,6'-dicarboxylate ligand’s extended π-conjugation and efficient intersystem crossing enable higher QYs in Eu³⁺/Tb³⁺ complexes compared to other ligands .
Biological Activity
Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate (DMBD) is a bipyridine derivative with significant potential in various biological applications. This article explores its biological activity, including its role in metal-ligand interactions, potential therapeutic applications, and its effects on cellular processes.
- Molecular Formula : C14H12N2O4
- Molecular Weight : 272.26 g/mol
- Appearance : White to yellow crystalline powder
- Melting Point : Approximately 194°C
DMBD features a bipyridine core with two carboxylate ester groups at the 6 and 6' positions. This structure is crucial for its ability to form stable metal complexes, which are often explored in medicinal chemistry for drug design and development .
Metal-Ligand Interactions
DMBD has been studied for its ability to form complexes with various metal ions, which can mimic biological processes. These interactions are essential in understanding enzyme functions and metal ion transport within biological systems. The compound's capacity to bind and activate substrates makes it a promising candidate for developing selective catalysts .
Antioxidant Activity
Recent studies have highlighted DMBD's protective effects against liver injury induced by carbon tetrachloride (CCl4). In an experimental model using rats, DMBD treatment led to significant increases in glutathione (GSH) levels and the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), which are critical for cellular antioxidant defenses. The compound also modulated the expression of apoptosis-related proteins such as p53, Bax, and Bcl2, indicating its potential role in protecting against oxidative stress and inflammation .
Cytotoxicity Studies
In vitro cytotoxicity assessments revealed that DMBD did not exhibit significant cytotoxic effects on human cell lines at concentrations ranging from 10 μg/mL to 100 μg/mL. This suggests a favorable safety profile for potential therapeutic applications .
Comparative Analysis with Related Compounds
To better understand DMBD's unique properties, a comparison with other bipyridine derivatives is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate | Similar bipyridine core; different carboxylate positions | Different reactivity patterns due to substitution position |
| 6,6-Dimethyl-2,2'-bipyridine | Contains two methyl groups | Lacks carboxylate functionality |
| Bis(2,2'-bipyridyl) copper(II) complex | Coordination complex | Focuses on metal-ligand interactions |
Case Studies
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Liver Injury Model :
- Objective : To evaluate the protective effects of DMBD against CCl4-induced liver injury in rats.
- Findings : DMBD significantly reduced serum levels of liver enzymes (ALT, AST) and improved histological outcomes compared to control groups treated with silymarin. The study indicated that DMBD might ameliorate liver injury through antioxidant mechanisms .
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Antimicrobial Activity :
- Objective : To assess the antimicrobial properties of DMBD-based metal complexes.
- Findings : Certain metal complexes derived from DMBD exhibited moderate antimicrobial activity against fungal strains such as Candida albicans. These results suggest potential applications in treating infections caused by resistant strains .
Q & A
Q. What strategies address discrepancies in reported magnetic properties of metal complexes?
- Analysis :
- Single-crystal XRD : Correlate structure with magnetic behavior (e.g., antiferromagnetic coupling in Ni(II) networks vs. ferromagnetic Co(II)) .
- SQUID magnetometry : Measure μeff and fit data to the Heisenberg model .
- Variable-temperature studies : Identify spin-crossover transitions or ligand field effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
